molecular formula C9H4BrClF2N2 B2603589 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline CAS No. 1341305-19-8

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline

Katalognummer: B2603589
CAS-Nummer: 1341305-19-8
Molekulargewicht: 293.5
InChI-Schlüssel: JMECDSMTTDAVQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9H4BrClF2N2 and a molecular weight of 293.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline N-oxides or dihydroquinazolines .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways mediated by the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell growth and survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it can inhibit kinases that regulate cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. This property makes it a candidate for targeted therapy in oncology .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

  • Medicinal Chemistry :
    • Anticancer Agent : As mentioned, it shows promise as an anticancer agent due to its ability to inhibit EGFR signaling pathways.
    • Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives exhibit antimicrobial properties against various bacteria and fungi, making them candidates for developing new antibiotics .
  • Chemical Synthesis :
    • The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the modification of chemical structures to enhance biological activity.
  • Pharmaceutical Development :
    • Due to its diverse biological activities, it is utilized in the development of new materials with specific electronic and optical properties, as well as in drug formulations aimed at treating various diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of EGFR signaling pathways. This study highlights its potential as a targeted therapy for breast cancer .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific kinases involved in cellular signaling. The findings revealed that this compound effectively blocked kinase activity, leading to altered cellular responses and potential therapeutic applications in diseases characterized by aberrant kinase signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Biologische Aktivität

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a difluoromethyl group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Quinazolines, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazolines can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The presence of electron-withdrawing groups like bromine and chlorine enhances their potency against cancer cell lines.

Table 1: Anticancer Activity of Quinazolines

CompoundTarget KinaseIC50 (µM)Cell Line Tested
This compoundEGFRTBDA431
Other QuinazolinesVEGFRTBDH446
4-anilinoquinazolineEGFR0.098MCF-7

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Recent studies have highlighted the role of this compound as a DPP-IV inhibitor. DPP-IV is implicated in glucose metabolism and is a target for diabetes treatment. The compound demonstrated significant inhibition with an IC50 value in the range of 9–30 µM . The structural modifications, particularly at the C6 position, were crucial for enhancing DPP-IV inhibitory activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events critical for cell proliferation and survival .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures to this compound showed potent anticancer activity against various cell lines, including A431 and MCF-7. The presence of halogen substituents was found to enhance cytotoxicity significantly .
  • DPP-IV Activity : A study evaluating a series of quinazoline derivatives revealed that those with bromine substitutions exhibited superior DPP-IV inhibitory activity compared to their unsubstituted counterparts . This suggests that halogenation at specific positions can modulate biological activity effectively.

Future Directions

The ongoing research into quinazolines suggests promising avenues for developing new therapeutic agents targeting cancer and metabolic disorders like diabetes. Further optimization of the structure of this compound could lead to compounds with improved efficacy and selectivity.

Eigenschaften

IUPAC Name

6-bromo-4-chloro-2-(difluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECDSMTTDAVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341305-19-8
Record name 6-bromo-4-chloro-2-(difluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.